Enhanced Lipophilicity vs. Methyl and Ethyl Analogs
1-t-Butyl-benzoimidazole-5-carboxylic acid exhibits a computed LogP value of 2.4895 , which is significantly higher than that of its closest in-class comparator, 1-methyl-1H-benzimidazole-5-carboxylic acid, which has a computed XLogP3 value of approximately 1.0 [1]. This difference of ~1.5 log units translates to a greater than 30-fold increase in lipophilicity under standard assumptions of the partition coefficient. The increased lipophilicity is directly attributable to the steric bulk and hydrophobic character of the tert-butyl group at the N1 position, as evidenced by class-level SAR studies demonstrating that N1-alkyl chain extension correlates with enhanced membrane permeability and protein binding .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.4895 |
| Comparator Or Baseline | 1-Methyl-1H-benzimidazole-5-carboxylic acid: XLogP3 = ~1.0 |
| Quantified Difference | ΔLogP ≈ +1.5 (approximately 32-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and ChemSrc calculation; standardized in silico prediction |
Why This Matters
Higher lipophilicity directly impacts compound behavior in medicinal chemistry campaigns: it can improve passive membrane permeability (a critical factor for oral bioavailability), alter the compound's distribution coefficient in biphasic reaction systems, and increase the likelihood of favorable interactions with hydrophobic enzyme binding pockets. Procurement of the correct analog is essential to maintain SAR consistency and avoid false negatives in biological screening.
- [1] PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid (CID 2763068). XLogP3: 1.0. View Source
